Pan-Assay Antimycobacterial Activity Across Three Nutritionally Distinct Growth Media
Cyp121A1-IN-1 (compound 61) demonstrates consistent growth inhibition of Mtb H37Rv across all three assay media, whereas several close structural analogs show marked media-dependent attenuation. Compound 58 exhibits a >16-fold potency reduction in c7H9 medium (MIC90 200 μM) relative to Cyp121A1-IN-1 (12.5 μM), and compound 64 is completely inactive (MIC90 >400 μM) under all conditions tested [1].
| Evidence Dimension | MIC90 (μM) across three Mtb growth media |
|---|---|
| Target Compound Data | c7H9: 12.5; 7H9-Low BSA: 25; MMM-Ch: 6.25 |
| Comparator Or Baseline | Compound 58: c7H9 200, 7H9-Low BSA 50, MMM-Ch 25; Compound 64: >400 across all media |
| Quantified Difference | Cyp121A1-IN-1 is 16-fold more potent than 58 in c7H9 medium; 58 shows media-dependent attenuation while Cyp121A1-IN-1 retains pan-assay activity |
| Conditions | Mtb H37Rv whole-cell assay; c7H9 standard medium, 7H9-Low BSA, and MMM-Ch (cholesterol as sole carbon source) |
Why This Matters
Pan-assay activity under cholesterol-limiting conditions (MMM-Ch) is particularly relevant for recapitulating the in vivo environment of Mtb infection, a critical criterion for selecting hit compounds worthy of further optimization.
- [1] Frederickson M, Selvam IR, Evangelopoulos D, McLean KJ, Katariya MM, Tunnicliffe RB, et al. A new strategy for hit generation: Novel in cellulo active inhibitors of CYP121A1 from Mycobacterium tuberculosis via a combined X-ray crystallographic and phenotypic screening approach (XP screen). Eur J Med Chem. 2022;230:114105. Table 1. View Source
